(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine
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Overview
Description
(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methyl-3,4-dihydro-2H-1-benzopyran.
Functionalization: The benzopyran ring is then functionalized to introduce the methanamine group at the 3-position.
One common method involves the reaction of 6-methyl-3,4-dihydro-2H-1-benzopyran with formaldehyde and ammonia under acidic conditions to form the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The benzopyran ring may also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-3,4-dihydro-2H-1-benzopyran-2-one: This compound is similar in structure but lacks the methanamine group.
3,4-Dihydro-6-methyl-2H-1-benzopyran-2-one: Another related compound with a different functional group at the 2-position.
Uniqueness
The presence of the methanamine group in (6-Methyl-3,4-dihydro-2H-1-benzopyran-3-YL)methanamine imparts unique chemical and biological properties, making it distinct from other benzopyran derivatives. This functional group enhances its reactivity and potential for forming various derivatives, expanding its applications in research and industry.
Properties
CAS No. |
944899-45-0 |
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Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(6-methyl-3,4-dihydro-2H-chromen-3-yl)methanamine |
InChI |
InChI=1S/C11H15NO/c1-8-2-3-11-10(4-8)5-9(6-12)7-13-11/h2-4,9H,5-7,12H2,1H3 |
InChI Key |
DRZHDMMTUUVXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2)CN |
Origin of Product |
United States |
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